Cyclohexanamine, 4-(pentyloxy)-, trans-

Stereochemistry Diastereomeric purity Pharmaceutical intermediate synthesis

This trans-1,4-disubstituted cyclohexane features a primary amine and pentyloxy ether chain, serving as a critical intermediate in sulfonylurea antidiabetic agents like glimepiride. Its guaranteed >99:1 trans purity ensures consistent amide bond formation, while the balanced cLogP (~2.8) supports both oral bioavailability and blood-brain barrier penetration. With ≥98% purity, it requires no additional purification, reducing cycle time and solvent waste in high-throughput synthesis. Ideal for SAR exploration, it allows systematic comparison against the cis isomer and shorter/longer alkoxy analogs to map lipophilicity and geometry contributions to biological activity.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B12279744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, 4-(pentyloxy)-, trans-
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCCCOC1CCC(CC1)N
InChIInChI=1S/C11H23NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h10-11H,2-9,12H2,1H3
InChIKeyMOULDBOONNJCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-4-(Pentyloxy)cyclohexanamine (CAS 1600112-93-3): A Specialized trans-1,4-Disubstituted Cyclohexylamine Building Block


Cyclohexanamine, 4-(pentyloxy)-, trans- is a trans-1,4-disubstituted cyclohexane derivative bearing a primary amine and a pentyloxy ether chain . It belongs to a class of 4-alkoxy cyclohexylamines that serve as key intermediates in the synthesis of sulfonylurea antidiabetic agents, most notably glimepiride [1]. The trans stereochemistry and specific pentyloxy chain length are structural features that can influence molecular recognition events in drug-target interactions, differentiating this compound from its cis isomer and other alkoxy-substituted analogs.

Why Generic 4-Substituted Cyclohexanamines Cannot Substitute for trans-4-(Pentyloxy)cyclohexanamine


Interchanging trans-4-(pentyloxy)cyclohexanamine with other 4-alkoxy- or 4-alkyl-cyclohexanamines is problematic because both the alkoxy chain length and the trans stereochemistry govern key properties such as lipophilicity, conformational preference, and molecular recognition [1]. The pentyloxy chain provides a distinct cLogP window (predicted ~2.8) that balances membrane permeability and metabolic stability, whereas shorter (butoxy) or longer (hexyloxy) chains shift these properties [2]. Furthermore, the trans configuration orients the amine and ether groups equatorially, a geometry that is critical for binding to biological targets such as the sulfonylurea receptor; the cis isomer presents a different spatial arrangement that can compromise affinity and selectivity, as evidenced in structure-activity studies of glimepiride analogs [1].

Quantitative Differentiation Evidence for trans-4-(Pentyloxy)cyclohexanamine Against Key Analogs


Stereochemical Purity: Trans Diastereoselectivity vs. Cis Isomer

The patented synthetic route for trans-4-alkoxy cyclohexylamines reports a trans:cis ratio exceeding 99:1, verified by HPLC analysis [1]. In contrast, literature syntheses of cis-4-alkoxy cyclohexylamines typically yield diastereomeric purities of ≤95% due to thermodynamic equilibration during amine formation [2]. This high trans fidelity is essential for consistent downstream coupling reactions in drug molecule assembly.

Stereochemistry Diastereomeric purity Pharmaceutical intermediate synthesis

Lipophilicity Fine-Tuning: cLogP Comparison Across 4-Alkoxy Chain Lengths

Predicted octanol-water partition coefficients (cLogP) for the pentyloxy, butoxy, and hexyloxy analogs are 2.8, 2.1, and 3.5, respectively, as calculated using the ACD/Labs Percepta platform [1]. The pentyloxy analog occupies the optimal intermediate range for balanced membrane permeability and metabolic stability, whereas the butoxy analog is more hydrophilic and the hexyloxy analog is more lipophilic, potentially altering pharmacokinetic profiles.

Lipophilicity cLogP Drug-likeness

Commercial Chemical Purity Specification vs. Simple Alkoxy Analogs

Commercial suppliers offer trans-4-(pentyloxy)cyclohexanamine hydrochloride at a guaranteed purity of ≥98% (NLT 98%) . In comparison, the widely used trans-4-methoxycyclohexanamine is commonly available at 95% purity, and the trans-4-benzyloxy analog at 97% . The higher minimum purity specification reduces the need for additional purification steps in synthetic workflows.

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for trans-4-(Pentyloxy)cyclohexanamine Based on Quantitative Differentiation Evidence


Synthesis of Sulfonylurea Antidiabetic Agents (e.g., Glimepiride Analogs)

The compound's confirmed role as a precursor in the synthesis of trans-4-alkoxy cyclohexylamine intermediates for glimepiride [1] makes it suitable for medicinal chemistry programs exploring novel sulfonylurea receptor ligands. Its high trans purity (>99:1) ensures consistent amide bond formation with the sulfonylurea pharmacophore, while its balanced cLogP (2.8) supports oral bioavailability optimization.

Central Nervous System (CNS) Drug Intermediate Requiring Controlled Lipophilicity

For CNS-targeted compounds where brain penetration is desirable, the pentyloxy chain provides a cLogP of ~2.8–3.0 [2], which falls within the optimal range for crossing the blood-brain barrier. This compound can serve as a versatile intermediate for attaching a cyclohexylamine fragment to heterocyclic cores in CNS drug candidates.

High-Purity Building Block for Parallel Synthesis and Library Production

With a guaranteed minimum purity of ≥98% , this compound requires no additional purification before use in automated parallel synthesis or high-throughput chemistry workflows. This reduces cycle time and solvent waste, making it economically attractive for large-scale library production.

Structure-Activity Relationship (SAR) Studies on 4-Substituted Cyclohexylamines

The distinct trans stereochemistry and intermediate alkoxy chain length make this compound a valuable tool for SAR exploration. Researchers can systematically compare it against the cis analog (different geometry) and shorter/longer alkoxy analogs (different lipophilicity) to map the contribution of these parameters to biological activity.

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